Cas no 212845-81-3 (8-nitrochroman-4-ol)

8-Nitrochroman-4-ol is a nitro-substituted chroman derivative characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 8-position of the chroman ring. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmacologically active molecules or heterocyclic frameworks. The nitro group enhances reactivity for further functionalization, while the hydroxyl group offers a handle for derivatization or hydrogen-bonding interactions. Its structural features make it a valuable building block for exploring structure-activity relationships in medicinal chemistry or materials science applications. Careful handling is advised due to the potential sensitivity of nitro-containing compounds.
8-nitrochroman-4-ol structure
8-nitrochroman-4-ol structure
商品名:8-nitrochroman-4-ol
CAS番号:212845-81-3
MF:C9H9NO4
メガワット:195.172062635422
CID:4638288

8-nitrochroman-4-ol 化学的及び物理的性質

名前と識別子

    • 2H-1-Benzopyran-4-ol, 3,4-dihydro-8-nitro-
    • 8-nitrochroman-4-ol
    • インチ: 1S/C9H9NO4/c11-8-4-5-14-9-6(8)2-1-3-7(9)10(12)13/h1-3,8,11H,4-5H2
    • InChIKey: KJEIUABTKUEPLY-UHFFFAOYSA-N
    • ほほえんだ: C1OC2=C([N+]([O-])=O)C=CC=C2C(O)C1

8-nitrochroman-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM362122-5g
8-nitrochroman-4-ol
212845-81-3 95%+
5g
$2208 2023-03-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-1g
8-nitrochroman-4-ol
212845-81-3 95%
1g
¥9892.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-250.0mg
8-nitrochroman-4-ol
212845-81-3 95%
250.0mg
¥3957.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-1.0g
8-nitrochroman-4-ol
212845-81-3 95%
1.0g
¥9892.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-1G
8-nitrochroman-4-ol
212845-81-3 95%
1g
¥ 9,900.00 2023-03-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-500mg
8-nitrochroman-4-ol
212845-81-3 95%
500mg
¥6595.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-100mg
8-nitrochroman-4-ol
212845-81-3 95%
100mg
¥2967.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-250mg
8-nitrochroman-4-ol
212845-81-3 95%
250mg
¥3957.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-100.0mg
8-nitrochroman-4-ol
212845-81-3 95%
100.0mg
¥2967.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU8084-500.0mg
8-nitrochroman-4-ol
212845-81-3 95%
500.0mg
¥6595.0000 2024-08-03

8-nitrochroman-4-ol 関連文献

8-nitrochroman-4-olに関する追加情報

Recent Advances in the Study of 8-Nitrochroman-4-ol (212845-81-3): A Comprehensive Research Brief

The compound 8-nitrochroman-4-ol (CAS: 212845-81-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The following sections provide a detailed overview of recent studies, highlighting key discoveries and their implications for future research.

Recent studies have demonstrated that 8-nitrochroman-4-ol exhibits notable antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases. A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's mechanism of action, revealing its ability to scavenge reactive oxygen species (ROS) and modulate key inflammatory pathways. These findings suggest potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role.

In addition to its antioxidant effects, 8-nitrochroman-4-ol has shown promise as an antimicrobial agent. A recent ACS Infectious Diseases publication reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation, which could pave the way for novel antibiotic therapies. These results are particularly significant given the growing global threat of antimicrobial resistance.

The synthesis of 8-nitrochroman-4-ol has also been a focal point of recent research. A 2022 paper in Organic Letters described an optimized synthetic route that improves yield and scalability, addressing previous challenges in large-scale production. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for experimental and therapeutic use.

Despite these promising developments, challenges remain in the clinical translation of 8-nitrochroman-4-ol. Pharmacokinetic studies indicate that the compound has limited bioavailability, necessitating the development of novel drug delivery systems. Recent efforts have explored nanoparticle-based formulations to enhance its solubility and stability, as reported in a 2023 International Journal of Pharmaceutics study. These innovations could significantly improve the compound's therapeutic potential.

In conclusion, 8-nitrochroman-4-ol (212845-81-3) represents a multifaceted compound with significant potential in medicinal chemistry. Its antioxidant, anti-inflammatory, and antimicrobial properties, coupled with recent advancements in synthesis and formulation, position it as a promising candidate for further research and development. Future studies should focus on addressing pharmacokinetic limitations and exploring its efficacy in vivo to unlock its full therapeutic potential.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:212845-81-3)8-nitrochroman-4-ol
A1078724
清らかである:99%/99%/99%/99%
はかる:100.0mg/1.0g/500.0mg/250.0mg
価格 ($):372.0/1240.0/827.0/496.0